molecular formula C6H9NO2 B12597924 (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one CAS No. 916823-76-2

(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one

Cat. No.: B12597924
CAS No.: 916823-76-2
M. Wt: 127.14 g/mol
InChI Key: CCUZIPWMGOMETN-WHFBIAKZSA-N
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Description

(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by a pyrrolidinone ring, which is a five-membered lactam, and contains both hydroxyl and methylidene functional groups. The stereochemistry of the compound, indicated by the (4S,5S) configuration, plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the diastereoselective reduction of a tautomeric mixture of precursors using L-Selectride. This method provides a concise platform for constructing the desired dihydroxycarboxylate moiety under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The methylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying stereochemistry.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylidene groups play a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The stereochemistry of the compound ensures selective binding and activity, making it a potent agent in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

CAS No.

916823-76-2

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one

InChI

InChI=1S/C6H9NO2/c1-3-5(8)4(2)7-6(3)9/h4-5,8H,1H2,2H3,(H,7,9)/t4-,5-/m0/s1

InChI Key

CCUZIPWMGOMETN-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1[C@H](C(=C)C(=O)N1)O

Canonical SMILES

CC1C(C(=C)C(=O)N1)O

Origin of Product

United States

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